Synthetic Yield Advantage
The target compound's synthesis offers a higher yield compared to a closely related analog. The production of 3-(Bromomethyl)-1-ethoxynaphthalene via electrophilic aromatic substitution or alkylation is reported to proceed in higher yields compared to the synthesis of 2-bromo-3-(bromomethyl)naphthalene, which suffers from lower yields due to competing side reactions in previously reported methods [1]. This represents a clear efficiency advantage in multi-step syntheses.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Reported as 'higher yields' or 'high yields' |
| Comparator Or Baseline | 2-bromo-3-(bromomethyl)naphthalene (lower yields in prior methods) [1] |
| Quantified Difference | Qualitative improvement (yield advantage), exact fold-difference not provided. |
| Conditions | Birch reduction followed by bromination vs. electrophilic substitution/alkylation. |
Why This Matters
Higher synthetic yields translate directly to lower cost per gram and increased supply reliability, critical factors in procurement decisions for building blocks.
- [1] Yilmaz, S. et al. (n.d.). An Efficient Synthetic Approach for The Transition Metal-Free Preparation of 2-Bromo-3-(Bromomethyl)Naphthalene from Naphthalene. View Source
